molecular formula C12H18N2S B14657097 1-[2-(Ethylsulfanyl)phenyl]piperazine CAS No. 40818-92-6

1-[2-(Ethylsulfanyl)phenyl]piperazine

Katalognummer: B14657097
CAS-Nummer: 40818-92-6
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: RTXBHRASQHVXDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Ethylsulfanyl)phenyl]piperazine is a chemical compound with the molecular formula C12H19N2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The ethylsulfanyl group attached to the phenyl ring imparts unique chemical properties to this compound .

Vorbereitungsmethoden

The synthesis of 1-[2-(Ethylsulfanyl)phenyl]piperazine typically involves the reaction of 2-(ethylsulfanyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Analyse Chemischer Reaktionen

1-[2-(Ethylsulfanyl)phenyl]piperazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[2-(Ethylsulfanyl)phenyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Ethylsulfanyl)phenyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

40818-92-6

Molekularformel

C12H18N2S

Molekulargewicht

222.35 g/mol

IUPAC-Name

1-(2-ethylsulfanylphenyl)piperazine

InChI

InChI=1S/C12H18N2S/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3

InChI-Schlüssel

RTXBHRASQHVXDO-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC=CC=C1N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.